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p-Azidophenyl alpha-D-glucopyranoside

Photoaffinity labeling Dextransucrase Enzyme inactivation kinetics

p-Azidophenyl alpha-D-glucopyranoside (4-APGP; CAS 134507-63-4; molecular formula C₁₂H₁₅N₃O₆; monoisotopic mass 297.096 Da) is a synthetic aryl azide glycoside belonging to the class of 4-azidophenyl glycosides. It is formally indexed as an azide-glucosid+− conjugate in the MeSH supplementary concept database and is registered with verified stereochemistry (5 defined stereocentres) in ChemSpider under ID 112125.

Molecular Formula C23H21FN2O5
Molecular Weight 297.26 g/mol
CAS No. 134507-63-4
Cat. No. B238230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Azidophenyl alpha-D-glucopyranoside
CAS134507-63-4
Synonyms4-APGP
4-azidophenylglucopyranoside
p-azidophenyl alpha-D-glucopyranoside
Molecular FormulaC23H21FN2O5
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15N3O6/c13-15-14-6-1-3-7(4-2-6)20-12-11(19)10(18)9(17)8(5-16)21-12/h1-4,8-12,16-19H,5H2/t8-,9-,10+,11-,12+/m1/s1
InChIKeyXNEQKXXRWVEJND-ZIQFBCGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Azidophenyl alpha-D-glucopyranoside (CAS 134507-63-4): Chemical Identity, Class, and Core Procurement Profile


p-Azidophenyl alpha-D-glucopyranoside (4-APGP; CAS 134507-63-4; molecular formula C₁₂H₁₅N₃O₆; monoisotopic mass 297.096 Da) is a synthetic aryl azide glycoside belonging to the class of 4-azidophenyl glycosides. It is formally indexed as an azide-glucosid+− conjugate in the MeSH supplementary concept database [1] and is registered with verified stereochemistry (5 defined stereocentres) in ChemSpider under ID 112125 . The compound features an α-D-glucopyranosyl moiety linked via a glycosidic bond to a para-azidophenyl aglycone, combining the molecular recognition properties of an α-glucoside with the photoreactivity of a phenyl azide. This dual functionality defines its primary utility as a photoaffinity probe for carbohydrate-active enzymes and sugar-binding proteins, distinguishing it from both non-azido glucoside substrates and alternative photoreactive glycoside scaffolds.

Why p-Azidophenyl alpha-D-glucopyranoside Cannot Be Substituted by Generic In-Class Analogs: Key Differentiation Rationale


Within the 4-azidophenyl glycoside family, simple substitution by anomeric or epimeric analogs is precluded by target-dependent selectivity that operates at two distinct levels. First, the α-anomeric configuration is a strict determinant of acceptor recognition by dextransucrase from Streptococcus sanguis, where p-azidophenyl alpha-D-glucopyranoside binds with a dissociation constant (Kd) of 90 μM and photoinactivates the enzyme with an apparent rate constant of 1.40 min⁻¹ [1]. The corresponding β-anomer (CAS 51368-17-3) lacks documented acceptor activity toward this enzyme class. Second, even among azidophenyl glycosides that share photoreactivity, epimeric variation in the sugar moiety redirects protein target specificity entirely: p-azidophenyl α-D-galactopyranoside (α-PAPG) binds the melibiose permease MelB with Kd = 1 μM [2] rather than dextransucrase. Non-azido phenyl α-D-glucopyranoside (CAS 4630-62-0) entirely lacks the photoaffinity labeling capability that defines the target compound's experimental utility. These orthogonal selectivity filters mean that generic in-class substitution will either fail to engage the intended biological target or lack the requisite covalent labeling functionality, undermining the experimental outcome.

Quantitative Differentiation Evidence for p-Azidophenyl alpha-D-glucopyranoside: Comparator-Based Performance Data


Photoinactivation Kinetics on Dextransucrase: Irreversible Covalent Labeling Rate vs. Non-Azido Acceptor Substrates

p-Azidophenyl alpha-D-glucopyranoside photoinactivates dextransucrase (Streptococcus sanguis ATCC 10558) with an apparent rate constant (k_inact) of 1.40 min⁻¹ upon UV irradiation, accompanied by a dissociation constant (Kd) of 90 μM for the pre-photolysis enzyme–ligand complex [1]. In contrast, the non-azido analog phenyl α-D-glucopyranoside (CAS 4630-62-0) functions solely as a reversible acceptor substrate for glucansucrases and is incapable of generating a reactive nitrene intermediate, thereby precluding any measurable covalent inactivation rate [2]. The irreversible nature of the azide-dependent photoinactivation converts a transient binding event into a permanent covalent modification, enabling downstream identification of labeled active-site peptides—a capability absent from all non-photoreactive glucoside substrates.

Photoaffinity labeling Dextransucrase Enzyme inactivation kinetics

Revelation of Dual Acceptor Binding Sites on Dextransucrase: Structural Insight Unavailable from Simple Glucoside Acceptors

Photolabeling of dextransucrase with p-azidophenyl-alpha-D-[5,6-³H]glucopyranoside, combined with fluorescence titration experiments, provided the first direct evidence for the existence of two discrete acceptor binding sites on dextransucrase from S. sanguis [1]. This dual-site architecture had not been resolved by kinetic studies employing conventional acceptor substrates such as maltose, isomaltose, or methyl α-D-glucopyranoside, whose binding mode does not discriminate between the two sites under steady-state conditions [2]. The compound's unique combination of α-anomeric acceptor recognition and covalent photolabeling capability enabled site-resolved occupancy analysis that is unattainable with either reversible glucoside acceptors or β-anomeric azidophenyl probes.

Acceptor binding site mapping Dextransucrase Active-site topology

Dual Photoaffinity and Bioorthogonal Click Chemistry Functionality: Single-Probe Versatility vs. Non-Azido Glucoside Analogs

The para-azidophenyl moiety of the target compound serves two orthogonal chemical functions within a single molecular scaffold: (i) UV-induced (λ ≈ 250–350 nm) generation of a reactive nitrene for covalent photoaffinity labeling of target proteins, and (ii) participation as a competent azide partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to alkyne-bearing reporter groups . This dual functionality is absent from the non-azido analog phenyl α-D-glucopyranoside, which lacks both the photoreactive and click-competent azide group [1]. Among photoreactive glycosides, the 2-nitro-4-azidophenyl glycoside class requires longer-wavelength UV activation (300–460 nm) but introduces a bulkier nitro substituent that may alter binding affinity relative to the unsubstituted 4-azidophenyl scaffold [2]. The target compound thus occupies a distinct functional niche: a compact photoreactive group compatible with both short-wavelength UV photolysis and copper-catalyzed or strain-promoted click conjugation.

Click chemistry Photoaffinity labeling Bioconjugation

Tritiated Radioligand Form for Quantitative Stoichiometric Binding Studies: Unique Availability Among Azidophenyl Glucoside Probes

p-Azidophenyl-alpha-D-[5,6-³H]glucopyranoside has been successfully synthesized and employed for quantitative photolabeling of dextransucrase, enabling accurate determination of covalent labeling stoichiometry at individual acceptor binding sites [1]. The tritiated form permitted quantification of site-specific incorporation that would be inaccessible with non-radiolabeled detection methods. In contrast, the chlorinated antiviral analog p-azidophenyl-6-chloro-6-deoxy-β-D-[³H]glucopyranoside was prepared for Sendai virus envelope labeling but targets a fundamentally different biological system (viral lipid components rather than defined enzyme active sites) [2]. The availability of a validated tritiation protocol for the α-anomeric glucoside—with radiolabel incorporation at the C-5 and C-6 positions of the sugar ring without compromising acceptor recognition—represents a specialized capability that is not documented for the β-anomer (CAS 51368-17-3) in any peer-reviewed study.

Radioligand binding assay Tritiation Binding stoichiometry

Hydroxyl Radical Environmental Half-Life: Anomeric Differentiation in Atmospheric Persistence Among Azidophenyl Glycosides

The atmospheric hydroxyl radical reaction rate constant for p-azidophenyl α-D-glucopyranoside is calculated as 70.56 × 10⁻¹² cm³/molecule-sec, corresponding to an atmospheric half-life of 0.152 days (3.64 hours) under standard conditions (12-hour daylight; [OH] = 1.5 × 10⁶ molecules/cm³) . For comparison, the structurally related but functionally distinct conjugate 2-[3-(4-azidophenyl)propanoyl]-3,5-dihydroxyphenyl β-D-glucopyranoside exhibits an OH rate constant of 266.82 × 10⁻¹² cm³/molecule-sec with a half-life of only 0.040 days (57.6 minutes)—approximately 3.8-fold faster degradation . This difference, attributable to the additional phenolic and propanoyl substituents that increase OH reactivity in the comparator, indicates that the target compound possesses measurably greater atmospheric stability among azidophenyl glucoside derivatives. Such data, derived from structure-activity relationship (SAR) estimation models, informs storage recommendations (protection from light, as the azide chromophore imparts photolability) and waste-handling considerations.

Environmental fate Hydroxyl radical kinetics Atmospheric half-life

Evidence-Backed Application Scenarios for p-Azidophenyl alpha-D-glucopyranoside in Scientific Procurement


Active-Site-Directed Photoaffinity Labeling of Glucosyltransferase Enzymes for Catalytic Residue Identification

Based on the demonstrated photoinactivation kinetics (k_inact = 1.40 min⁻¹; Kd = 90 μM) against dextransucrase from S. sanguis [1], this compound is the probe of choice for laboratories employing time-resolved photolabeling to map catalytic residues in α-glucoside-accepting glucosyltransferases. The quantifiable inactivation rate allows precise control of labeling time to achieve desired covalent modification stoichiometry, while the 90 μM Kd ensures efficient pre-photolysis complex formation at sub-millimolar probe concentrations. Experimental design should incorporate UV irradiation (~254 nm), protect the probe stock from ambient light, and include parallel reactions with excess competing acceptor (e.g., maltose) to confirm active-site specificity of labeling.

Acceptor Binding Site Topology Mapping on Glucansucrases Using Dual-Site Resolution

The unique ability of this compound to resolve two discrete acceptor binding sites on dextransucrase—demonstrated by differential photolabeling with the tritiated form combined with fluorescence titration [1]—positions it as an essential tool for structural enzymology of glucansucrases (GTF family). Laboratories investigating acceptor site multiplicity in related streptococcal or Leuconostoc glucosyltransferases can employ the same experimental strategy: saturation photolabeling with p-azidophenyl-α-D-[5,6-³H]glucopyranoside followed by competitive displacement with site-selective acceptors to assign binding topology. This application cannot be replicated with non-azido acceptor substrates, which report only a composite apparent binding affinity.

Click Chemistry-Enabled Glycoconjugate Synthesis and Bioorthogonal Probe Derivatization

The aryl azide functionality that enables photoaffinity labeling also serves as a competent handle for CuAAC or SPAAC click chemistry . After covalent attachment to a target protein via UV photolysis, residual unreacted probe can be chemoselectively conjugated to alkyne-functionalized fluorophores, affinity tags (biotin-alkyne), or PEG chains via the intact azide group. Alternatively, pre-photolysis CuAAC derivatization of the azide with functional alkynes can generate a library of modified photoaffinity probes with tailored detection or purification handles while preserving the α-glucoside recognition element. This dual-use scenario consolidates two workflow steps into a single procurement item.

Radioligand Binding Assays for Glucoside-Binding Proteins Requiring Quantitative Stoichiometric Analysis

The validated tritiated form, p-azidophenyl-α-D-[5,6-³H]glucopyranoside, enables Scatchard-type binding analysis and covalent incorporation stoichiometry determination for any α-glucoside-recognizing protein [1]. This application is particularly relevant for laboratories studying glucose transporters, glucoside-binding periplasmic proteins, or carbohydrate-active enzymes where the number of functional binding sites per oligomeric assembly must be established. The C-5/C-6 tritium labeling positions are remote from both the azidophenyl photoreactive group and the anomeric recognition determinant, minimizing the risk of isotope effects perturbing binding or photochemical reactivity. Procurement should specify radiochemical purity ≥97% and specific activity suitable for the intended binding assay sensitivity.

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